molecular formula C16H15ClN2O4S2 B10863080 methyl 5-chloro-3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate

methyl 5-chloro-3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B10863080
M. Wt: 398.9 g/mol
InChI Key: JJKVWFKQXPDALT-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a sulfonamide group, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Mechanism of Action

The mechanism of action of methyl 5-chloro-3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various receptors, modulating their activity and leading to biological effects . The sulfonamide group can enhance the compound’s binding affinity and specificity towards certain enzymes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-furanecarboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    Methyl 5-chloro-3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-pyridinecarboxylate: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of methyl 5-chloro-3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophene-carboxylate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring, in particular, can influence the compound’s electronic properties and its interactions with biological targets .

Properties

Molecular Formula

C16H15ClN2O4S2

Molecular Weight

398.9 g/mol

IUPAC Name

methyl 5-chloro-3-[2-(1H-indol-3-yl)ethylsulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C16H15ClN2O4S2/c1-23-16(20)15-13(8-14(17)24-15)25(21,22)19-7-6-10-9-18-12-5-3-2-4-11(10)12/h2-5,8-9,18-19H,6-7H2,1H3

InChI Key

JJKVWFKQXPDALT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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